2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine
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Overview
Description
2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine is a chemical compound with the molecular formula C₇H₈ClN₃O₂ and a molecular weight of 201.61 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a pyrimidine ring substituted with a chloro group and an oxetane moiety.
Preparation Methods
The synthesis of 2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine typically involves the reaction of 2-chloro-4-hydroxypyrimidine with oxetane derivatives under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The oxetane ring can be hydrolyzed under acidic or basic conditions to yield corresponding diols.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
2-Chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:
2-Chloro-4-(oxetan-3-yl)pyrimidine: Similar in structure but lacks the amine group.
4-(Oxetan-3-yloxy)pyrimidin-5-amine: Lacks the chloro group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C7H8ClN3O2 |
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Molecular Weight |
201.61 g/mol |
IUPAC Name |
2-chloro-4-(oxetan-3-yloxy)pyrimidin-5-amine |
InChI |
InChI=1S/C7H8ClN3O2/c8-7-10-1-5(9)6(11-7)13-4-2-12-3-4/h1,4H,2-3,9H2 |
InChI Key |
LYBGKIRHEIWWFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=NC(=NC=C2N)Cl |
Origin of Product |
United States |
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